[(1S,2S)-2-Hexylcyclopropyl]acetic acid
Description
[(1S,2S)-2-Hexylcyclopropyl]acetic acid is a cyclopropane-containing fatty acid derivative with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.279 g/mol . Its structure features a cyclopropane ring substituted with a hexyl chain at the (2S)-position and an acetic acid moiety at the adjacent (1S)-position. This stereospecific configuration distinguishes it from other isomers and analogs.
Natural Occurrence & Biosynthesis:
The compound has been identified as a metabolite produced by marine bacteria, such as Labrenzia sp. strain 011, isolated from Baltic Sea sediment . Its biosynthesis likely involves cyclopropanation of unsaturated fatty acid precursors, a common pathway in microbial lipid metabolism.
Studies suggest its role in microbial ecology, possibly as a protective metabolite or signaling molecule .
Properties
CAS No. |
4707-61-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[(1S,2S)-2-hexylcyclopropyl]acetic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-9-7-10(9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/t9-,10-/m0/s1 |
InChI Key |
DSMAUFFXECFFMC-UWVGGRQHSA-N |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CC(=O)O |
Canonical SMILES |
CCCCCCC1CC1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Hexylcyclopropyl]acetic acid typically involves the cyclopropanation of an appropriate hexyl-substituted alkene followed by functional group transformations to introduce the acetic acid moiety. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to enhance efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-Hexylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
[(1S,2S)-2-Hexylcyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-Hexylcyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Stereoisomers: [(1S,2R)-2-Hexylcyclopropyl]Acetic Acid
Key Differences :
- Stereochemistry : The (1S,2R) configuration alters spatial arrangement, impacting intermolecular interactions (e.g., hydrogen bonding, enzyme binding) .
- Physical Properties : While both isomers share the same molecular formula (C₁₁H₂₀O₂) and mass, differences in melting points and solubility are expected due to stereochemical effects on crystal packing.
- Biological Activity : The (1S,2S) isomer’s natural occurrence suggests evolutionary optimization for specific biological roles, whereas the (1S,2R) isomer is synthetically derived with uncharacterized bioactivity .
Chain-Length Variants: 8-[(1R,2S)-2-Hexylcyclopropyl]Octanoic Acid
Structural Features :
- Molecular Formula : C₁₇H₃₂O₂ (vs. C₁₁H₂₀O₂ for the target compound) .
- Functional Implications: The extended octanoic acid chain increases hydrophobicity, favoring integration into lipid membranes or micelles. This contrasts with the shorter acetic acid group in the target compound, which enhances water solubility and acidity (pKa ~4.7) .
Functional Group Analogs: (2-Hexylcyclopropyl)Acetic Acid Derivatives
- Antifungal Activity: A study on Schinus terebinthifolius essential oil identified a non-stereospecified "(2-Hexylcyclopropyl)acetic acid" with antifungal properties, though stereochemical details were unreported . This highlights the importance of stereochemistry in bioactivity, as the (1S,2S)-isomer’s efficacy may differ.
- Uranium Adsorption: Acetic acid-modified biochars (ASBB) demonstrate enhanced uranium adsorption via –COOH groups .
Data Tables: Structural and Functional Comparisons
Table 1: Structural Comparison
Table 2: Functional Properties
Research Findings and Implications
- Stereochemical Impact : The (1S,2S) configuration in the target compound optimizes interactions with biological targets, as evidenced by its natural production in marine bacteria . In contrast, synthetic isomers like (1S,2R) may lack analogous bioactivity.
- Chain-Length Effects : Longer-chain analogs (e.g., C₁₇) exhibit increased hydrophobicity, making them suitable for lipid-based applications, whereas the shorter acetic acid derivative balances solubility and reactivity .
- Functional Group Role : The –COOH group enables acid-base reactivity and metal coordination, akin to acetic acid’s role in enhancing biochar uranium adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
